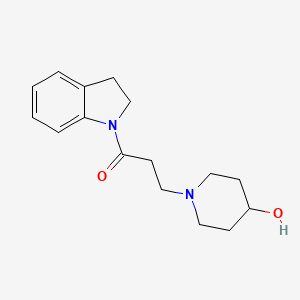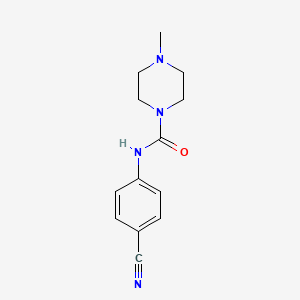
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as DHP and is a synthetic derivative of the alkaloid indole. DHP has been found to have a variety of biochemical and physiological effects, making it an interesting compound for scientific research.
Mécanisme D'action
The exact mechanism of action of DHP is not fully understood, but it is thought to act on various signaling pathways in the body. DHP has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects. It has also been shown to modulate the activity of various enzymes and receptors, including the cannabinoid receptor CB1 and the dopamine transporter.
Biochemical and Physiological Effects:
DHP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DHP has also been shown to have antitumor effects, inhibiting the growth of various cancer cell lines in vitro and in vivo. In addition, DHP has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DHP in lab experiments is its wide range of pharmacological activities. DHP has been shown to have anti-inflammatory, analgesic, antitumor, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using DHP is its potential toxicity. While DHP has been found to be relatively safe in animal studies, further research is needed to fully understand its safety profile.
Orientations Futures
There are many potential future directions for research on DHP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DHP has been found to have neuroprotective properties and may be able to slow or prevent the progression of these diseases. Another area of interest is its potential use as an anticancer agent. DHP has been shown to have antitumor effects in various cancer cell lines and may be useful in the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of DHP and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of DHP involves the reaction of 2,3-dihydroindole with 4-hydroxypiperidine in the presence of a suitable base. The resulting product is then purified using various methods, including column chromatography and recrystallization. The synthesis of DHP has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DHP has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. DHP has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-14-6-9-17(10-7-14)11-8-16(20)18-12-5-13-3-1-2-4-15(13)18/h1-4,14,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMYSBBPIWQLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-(4-hydroxypiperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)








